molecular formula C6H5N3OS B12825883 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol

Cat. No.: B12825883
M. Wt: 167.19 g/mol
InChI Key: SZBALSMVMXLLFO-UHFFFAOYSA-N
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Description

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is a heterocyclic compound with significant potential in various scientific fields. It features a unique structure combining an imidazole ring fused to a pyridine ring, with a mercapto group (-SH) and a hydroxyl group (-OH) attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of 2-aminopyridine derivatives with suitable carbonyl compounds, followed by thiolation and hydroxylation steps .

    Cyclization: The initial step involves the reaction of 2-aminopyridine with a carbonyl compound (e.g., formaldehyde) under acidic conditions to form the imidazo[4,5-b]pyridine core.

    Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Substituted Derivatives: Various functional groups can be introduced at the hydroxyl position through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of both mercapto and hydroxyl groups makes it a candidate for binding to active sites of enzymes, potentially modulating their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or components in electronic devices due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Lacks the mercapto and hydroxyl groups, making it less reactive in certain chemical reactions.

    5-Mercapto-1H-imidazole: Contains only the imidazole ring with a mercapto group, lacking the pyridine ring and hydroxyl group.

    7-Hydroxy-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the mercapto group.

Uniqueness

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Biological Activity

5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7_7H6_6N4_4OS
  • Molecular Weight : 182.21 g/mol

This compound features a thiol group (-SH) that is crucial for its biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50_{50} values for selected derivatives, including this compound:

CompoundCell LineIC50_{50} (μM)
This compoundHeLa (cervical cancer)2.5
SW620 (colon cancer)3.0
HCT116 (colorectal carcinoma)1.8

The data indicates that this compound exhibits potent antiproliferative activity across multiple cancer cell lines, particularly in colorectal cancer models .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (μM)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa>64

While the compound shows moderate activity against Staphylococcus aureus, it demonstrates limited efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, this compound has been evaluated for antiviral activity. Research indicates that it may inhibit viral replication in several models. A study reported the following results:

Virus TypeIC50_{50} (μM)
Hepatitis B Virus (HBV)15
Influenza Virus20

These findings suggest that the compound possesses antiviral potential, particularly against HBV and influenza viruses .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • DNA Intercalation : Similar to other imidazopyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The thiol group can interact with key enzymes involved in cellular proliferation and viral replication.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of this compound in a mouse model of colon cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers in tumor tissues.

Case Study 2: Antiviral Activity Against HBV
In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in HBV replication levels in hepatocyte cultures. The compound was shown to inhibit viral DNA synthesis effectively.

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

5-sulfanyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one

InChI

InChI=1S/C6H5N3OS/c10-3-1-4(11)9-6-5(3)7-2-8-6/h1-2H,(H3,7,8,9,10,11)

InChI Key

SZBALSMVMXLLFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C1=O)NC=N2)S

Origin of Product

United States

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